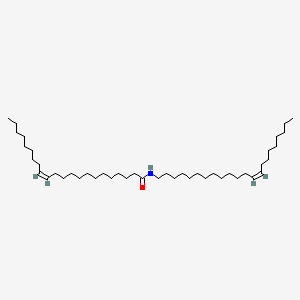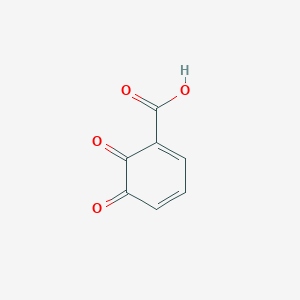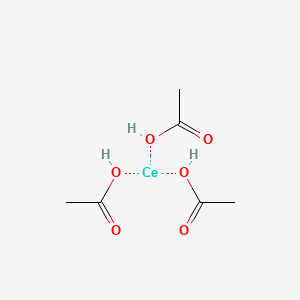![molecular formula C43H28NO2P B13785018 Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide is a complex organic compound with a unique spiro structure. This compound is primarily used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties . The spiro structure provides rigidity and stability, making it an ideal candidate for high-performance OLED applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide involves multiple steps, starting with the preparation of the spiro core. The spiro core is synthesized through a series of condensation reactions involving fluorene and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the synthesis process makes it feasible for large-scale production required for commercial applications in OLEDs .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide in OLEDs involves the efficient transport of charge carriers and the emission of light. The spiro structure provides rigidity, reducing non-radiative decay and enhancing electroluminescence efficiency . The phosphine oxide group plays a crucial role in stabilizing the excited states, leading to high quantum efficiency .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide stands out due to its unique combination of high triplet energy, excellent charge transport properties, and stability. These properties make it a superior host material for OLED applications compared to other similar compounds .
Properties
Molecular Formula |
C43H28NO2P |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
2'-diphenylphosphorylspiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C43H28NO2P/c45-47(29-14-3-1-4-15-29,30-16-5-2-6-17-30)31-26-27-33-32-18-7-8-19-34(32)43(37(33)28-31)35-20-9-10-22-38(35)44-39-23-11-12-24-40(39)46-41-25-13-21-36(43)42(41)44/h1-28H |
InChI Key |
IZNKPODGGHPAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=C8C(=CC=C7)OC9=CC=CC=C9N8C1=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

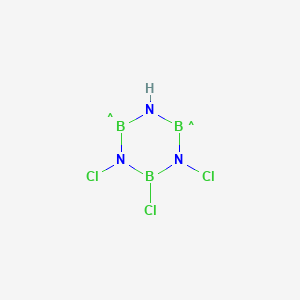
![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
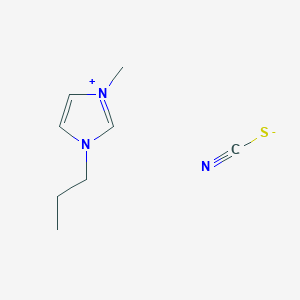
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
